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Introduction

Bismuth-based solder alloys are a critical lead-free solution for low-temperature soldering

applications, particularly for assembling temperature-sensitive electronic components. The

eutectic Bi58Sn42 composition, with a melting point of approximately 138°C, allows for

significantly lower reflow temperatures compared to traditional tin-silver-copper (SAC) alloys,

which melt at around 220°C.[1][2][3] This reduction in processing temperature minimizes the

risk of thermal damage to delicate components and substrates, reduces warpage due to

mismatched coefficients of thermal expansion (CTE), and can lead to energy and cost savings

in high-volume manufacturing.[4][5][6] While offering these advantages, bismuth-based alloys

can also exhibit brittleness, which requires careful consideration in applications subjected to

mechanical shock.[4][7] Alloying with elements such as silver (Ag) or indium (In) can modify the

mechanical properties and improve the performance of these solders.[1][8][9][10]

These application notes provide a comprehensive overview of common bismuth-based solder

alloys, their key properties, and detailed protocols for their evaluation and use in research and

development settings.

Data Presentation: Properties of Bismuth-Based
Solder Alloys
The selection of an appropriate solder alloy is dependent on the specific requirements of the

application, including operating temperature, mechanical stress, and the nature of the
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components being joined. The following table summarizes the key quantitative data for several

common bismuth-based solder alloys to facilitate comparison.

Alloy
Compositio
n (wt%)

Melting
Point (°C)

Tensile
Strength
(MPa)

Shear
Strength
(MPa)

Elongation
(%)

Hardness
(Brinell, HB)

Bi58Sn42 138 (Eutectic) ~56 ~42 ~55 23

Bi57Sn42Ag1 139-140 ~58 ~45

More

malleable

than

Bi58Sn42

-

Sn43Pb43Bi1

4
144-163 - - - -

Bi60Sn40 138-170 ~52.5 - ~35 24

In52Sn48 118 (Eutectic) - - - -

50Sn-38Bi-

12In
101.5-103.1 - - - -

Note: The properties of solder alloys can vary depending on the manufacturing process, testing

conditions, and the presence of micro-alloying elements. The data presented here is a

compilation from various sources for comparative purposes.[1][2][8][9][11][12]

Experimental Protocols
The following protocols outline standard methodologies for the evaluation of bismuth-based

solder alloys.

Protocol for Reflow Profile Development for Low-
Temperature Solder Paste
Objective: To establish an optimal reflow soldering temperature profile for a given bismuth-

based solder paste to ensure proper wetting and the formation of a reliable solder joint without

thermally stressing the components.
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Materials and Equipment:

Reflow oven with multiple heating zones

Thermocouples and data logger

Test printed circuit boards (PCBs) with representative components

Bismuth-based solder paste

Stencil printer

Pick-and-place machine

Procedure:

Solder Paste Deposition: Using a stencil printer, apply the bismuth-based solder paste to

the pads of the test PCBs.

Component Placement: Place the components onto the solder paste deposits using a pick-

and-place machine.

Thermocouple Attachment: Attach thermocouples to various locations on the test PCB,

including on the body of a temperature-sensitive component and on a solder joint.

Profile Setup: Based on the solder paste manufacturer's datasheet, set the initial

temperature profile on the reflow oven. A typical profile for a Bi-Sn based solder with a

melting point of ~138°C will have a peak temperature between 170-200°C.[4][13][14] The

profile consists of four main zones:

Preheat: Ramp up the temperature at a rate of 1-3°C per second to activate the flux and

evaporate solvents.[15]

Soak: Maintain a temperature slightly below the solder's melting point (e.g., 100-130°C) for

60-120 seconds to ensure a uniform temperature across the entire assembly.

Reflow: Increase the temperature above the solder's liquidus temperature. The time above

liquidus (TAL) should typically be between 30 and 90 seconds.[13][16] The peak
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temperature should be sufficiently high to ensure good wetting but not so high as to

damage components.

Cooling: Cool down the assembly at a controlled rate (typically < 4°C per second) to

solidify the solder and form the desired grain structure.

Profile Measurement: Run the test PCB through the reflow oven and record the temperature

profile using the data logger.

Analysis and Optimization: Analyze the recorded profile to ensure it meets the specifications.

Adjust the zone temperatures and belt speed as necessary and repeat the measurement

until the desired profile is achieved.

Visual Inspection: After reflow, visually inspect the solder joints under a microscope for

defects such as bridging, solder balls, and incomplete wetting.

Protocol for Solder Joint Shear Strength Testing
Objective: To determine the mechanical strength of a solder joint by measuring the force

required to shear a component from its pads. This protocol is based on standards such as JIS

Z3198-7 and IEC 62137-1-2.[17][18]

Materials and Equipment:

Motorized shear tester with a force gauge

Shear tool (chisel)

Microscope for positioning

PCBs with soldered chip components (e.g., 0603 resistors)

Procedure:

Sample Preparation: Secure the PCB with the soldered component onto the test stage of the

shear tester.
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Positioning: Using the microscope, carefully position the shear tool against the side of the

component to be tested. The height of the shear tool is critical and should be set as low as

possible to the substrate to produce a shear force on the solder joint.

Test Execution:

Set the shear speed. A typical range is 100 to 600 µm/s.[19]

Initiate the test. The motorized stand will move the shear tool at the set speed, applying a

force to the component until the solder joint fractures.

The force gauge will record the peak force required to cause the failure.

Data Recording: Record the shear force in Newtons (N) or kilograms-force (kgf).

Failure Analysis: After the test, inspect the fracture surface under a microscope to determine

the failure mode (e.g., fracture within the solder, at the intermetallic compound layer, or pad

lifting). This provides insight into the weakest point of the solder joint.

Statistical Analysis: Test a statistically significant number of samples (e.g., >10) and calculate

the average shear strength and standard deviation.

Protocol for Wettability Assessment using the Dip-and-
Look Test
Objective: To qualitatively assess the ability of a molten solder alloy to wet a metal surface,

which is a critical indicator of solderability. This method is based on standards like ANSI/J-STD-

002.[20]

Materials and Equipment:

Solder pot with temperature control

Dipping mechanism

Flux

Test coupons (e.g., copper wires or pads)
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Low-power microscope

Timer

Procedure:

Preparation:

Heat the solder pot to the desired temperature for the bismuth-based alloy (e.g., 180-

200°C).

Clean the surface of the test coupons to remove any oxides or contaminants.

Apply a thin, uniform layer of flux to the area of the coupon to be tested.

Dipping:

Using the dipping mechanism, immerse the test coupon into the molten solder at a

controlled rate.

Hold the coupon in the solder for a specified dwell time (e.g., 3-5 seconds).

Withdraw the coupon from the solder at a controlled rate.

Cooling and Cleaning: Allow the coupon to cool to room temperature. Clean off any flux

residue.

Inspection:

Visually inspect the solder-coated area of the coupon under a low-power microscope.

Assess the wetting based on the following criteria:

Good Wetting: A uniform, smooth, and unbroken film of solder covers at least 95% of

the dipped surface.[20]

Dewetting: The solder has initially wetted the surface but has then receded, leaving

irregularly shaped mounds of solder.[20]
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Non-wetting: The solder has not adhered to the surface, leaving the base metal

exposed.[20]

Documentation: Record the observations and take representative micrographs.

Visualizations
Experimental Workflow for Solder Alloy Evaluation
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Phase 1: Material Preparation & Characterization

Phase 2: Solderability & Process Development

Phase 3: Reliability & Failure Analysis

Phase 4: Final Evaluation

Alloy Formulation & Casting

Solder Paste Formulation Melting Point Analysis (DSC)

Stencil Printing & Component Placement

Data Analysis & Comparison

Reflow Profile Optimization

Wettability Testing (Dip & Look / Wetting Balance)Solder Joint Cross-Sectioning Mechanical Testing (Shear/Pull)

Microstructural Analysis (SEM) Failure Mode Analysis

Application Note Generation
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Caption: Workflow for the evaluation of a new bismuth-based solder alloy.
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Decision Tree for Bismuth-Based Solder Alloy Selection

Start: Application Requirements

Temperature Sensitivity of Components?

High Mechanical Stress / Drop Shock?

Yes

Consider other lead-free alloys (e.g., SAC)

No

Use Standard Bi58Sn42

No

Consider Ag-containing alloy (e.g., Bi57Sn42Ag1) for improved ductility

Yes

Step Soldering Required?

Select Bi-based alloy with appropriate melting point for the lower temperature step

Yes

Proceed with selected Bi-based alloy

No

Click to download full resolution via product page

Caption: Decision-making process for selecting a suitable solder alloy.
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Reflow Process

Potential Defects

Solder Paste Deposit

Pad Component Lead

Molten Solder

Wetting & Spreading

Solder Joint Solidification

Intermetallic Compound (IMC) Formation

Poor Wetting

Non-wetting Dewetting
Insufficient Flux Activity / Contamination

BridgingExcess Solder / Misalignment

Voiding
Flux Outgassing

Brittle IMC Layer

Improper Cooling / Contamination

Click to download full resolution via product page

Caption: Formation of a solder joint and common associated defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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